

# A Historical Risk-Benefit Analysis of Coproxamol: Efficacy vs. Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | co-Proxamol |           |
| Cat. No.:            | B15181980   | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed risk-benefit analysis of **co-proxamol** (dextropropoxyphene and paracetamol) within its historical context, comparing its performance against relevant alternatives. The focus is on providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to support research and drug development professionals in understanding the trajectory of this combination analgesic, from widespread use to its eventual withdrawal in many countries due to safety concerns.

# Introduction: The Rise and Fall of a Combination Analgesic

**Co-proxamol**, a combination of the weak opioid dextropropoxyphene and paracetamol, was introduced for the management of mild to moderate pain.[1] Patented in 1955, it became a widely prescribed analgesic.[2] However, concerns over its safety profile, particularly its toxicity in overdose, began to mount over the decades.[3][4][5] In 2005, the UK's Medicines and Healthcare products Regulatory Agency (MHRA) announced the phased withdrawal of **co-proxamol**, citing that the benefits did not outweigh the risks.[1][5] The primary justifications for this decision were the high number of suicides and accidental deaths associated with **co-proxamol** overdose and evidence suggesting it was no more effective than paracetamol used at an optimal dose.[1][4][5]

### Quantitative Comparison: Risk vs. Benefit



The central conflict in the history of **co-proxamol** is the balance between its analgesic efficacy and its significant risk of fatality in overdose. The following tables present a quantitative summary of this risk-benefit profile compared to its alternatives.

### **Analgesic Efficacy**

Studies have shown that the addition of dextropropoxyphene to paracetamol offers minimal additional analgesic benefit for moderate pain.[6] A systematic review of 26 randomised controlled trials involving 2,231 patients found only a small, non-significant increase in pain relief compared to paracetamol alone.[6]



| Analgesic                                  | Metric                             | Value                                                                                                  | Interpretation                                                                                                                                                                                           |
|--------------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Co-proxamol vs.<br>Paracetamol             | Response Rate<br>Ratio[6]          | 1.05 (95% CI: 0.8 to<br>1.3)                                                                           | The response rate for pain relief with coproxamol was only 5% higher than with paracetamol alone, a statistically nonsignificant difference.                                                             |
| Difference in Pain<br>Intensity[6]         | 7.3% (95% CI: -0.2 to<br>14.9)     | Co-proxamol showed a very small, non-significant improvement in pain intensity over paracetamol alone. |                                                                                                                                                                                                          |
| Paracetamol (1000<br>mg) vs. Placebo       | Number Needed to<br>Treat (NNT)[7] | 3.6 (95% CI: 3.0 to<br>4.4)                                                                            | For every 3.6 patients treated with paracetamol, one will experience at least 50% pain relief who would not have with a placebo.                                                                         |
| Co-codamol<br>(60mg/1000mg) vs.<br>Placebo | Number Needed to<br>Treat (NNT)[7] | 3.1 (95% CI: 2.6 to<br>3.8)                                                                            | For every 3.1 patients treated with this dose of co-codamol, one will experience at least 50% pain relief who would not have with a placebo, indicating slightly higher efficacy than paracetamol alone. |

Table 1: Comparative Analgesic Efficacy. Data from systematic reviews of randomised controlled trials in acute postoperative pain.



#### **Overdose Toxicity**

The primary driver for the withdrawal of **co-proxamol** was its high fatal toxicity index (FTI), a measure that relates the number of deaths from a drug to the number of prescriptions. Even small overdoses of **co-proxamol** can be fatal due to the cardiotoxic and respiratory depressant effects of dextropropoxyphene, which are not readily reversed by naloxone.[2][4]



| Analgesic      | Metric                                              | Value                                                         | Interpretation                                                                                                                                             |
|----------------|-----------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Co-proxamol    | Fatal Toxicity Index<br>(FTI) Ratio                 | ~10x higher than co-<br>codamol or co-<br>dydramol            | An overdose involving co-proxamol was found to be approximately 10 times more likely to be fatal than an overdose of other paracetamolopioid combinations. |
| Co-proxamol    | Case Fatality Odds<br>Ratio (vs.<br>Paracetamol)    | Significantly higher<br>(far exceeded other<br>analgesics)[8] | The likelihood of a fatal outcome from an overdose of coproxamol was substantially greater than for paracetamol and other common analgesics.               |
| Dihydrocodeine | Case Fatality Odds<br>Ratio (vs.<br>Paracetamol)[8] | 12.81 (95% CI: 10.19–<br>16.12)                               | Dihydrocodeine also presents a significantly elevated risk in overdose compared to paracetamol.                                                            |
| Tramadol       | Case Fatality Odds<br>Ratio (vs.<br>Paracetamol)[8] | 4.05 (95% CI: 3.38–<br>4.85)                                  | Tramadol has a notably higher case fatality rate in overdose than paracetamol.                                                                             |
| Codeine        | Case Fatality Odds<br>Ratio (vs.<br>Paracetamol)[8] | 2.21 (95% CI: 1.81–<br>2.70)                                  | Codeine is more than twice as likely as paracetamol to result in a fatal overdose.                                                                         |



Table 2: Comparative Overdose Toxicity. Data from observational studies and analyses of national statistics on prescriptions and mortality.

### **Experimental Protocols**

To provide context to the data presented, this section outlines the typical methodologies used in the key experiments and studies that informed the risk-benefit assessment of **co-proxamol**.

## Protocol 1: Assessment of Analgesic Efficacy (Systematic Review & Meta-Analysis)

This protocol describes the methodology for a systematic review comparing the efficacy of **co-proxamol** to paracetamol alone, based on the approach used by Zhang and Li Wan Po (1996). [6]

- Objective: To evaluate the comparative analgesic efficacy and tolerability of a paracetamoldextropropoxyphene combination versus paracetamol alone.
- Study Selection:
  - Data Sources: A comprehensive search of medical databases (e.g., MEDLINE, EMBASE)
     is conducted.
  - Inclusion Criteria: Randomized controlled trials (RCTs) comparing co-proxamol, paracetamol, and placebo in patients with acute or chronic pain (e.g., postsurgical, arthritis).
- Data Extraction: Two independent reviewers extract data from the selected trials on study design, patient population, interventions (dosages), and outcomes.
- Outcome Measures:
  - Primary: Pain intensity difference (e.g., using a Visual Analogue Scale), and the proportion
    of patients achieving at least 50% pain relief.
  - Secondary: Incidence and type of adverse effects (e.g., dizziness, drowsiness, nausea).
- Data Synthesis (Meta-analysis):



- For continuous data (pain intensity), a weighted mean difference is calculated.
- For dichotomous data (proportion of responders), a risk ratio or odds ratio is calculated.
- A random-effects model is used to pool data if significant heterogeneity between studies is detected. The Number Needed to Treat (NNT) is often calculated for clinical interpretation.

## Protocol 2: Assessment of Fatal Toxicity (Observational Cohort Study)

This protocol outlines a typical observational study design used to calculate and compare the Fatal Toxicity Index (FTI) of different analgesics.

- Objective: To quantify and compare the risk of death from overdose for co-proxamol and other commonly prescribed analgesics.
- Data Sources:
  - Prescription Data: National or regional databases (e.g., NHS Prescription Cost Analysis in the UK) are used to determine the volume of prescriptions for each analgesic over a defined period.
  - Mortality Data: National mortality statistics (e.g., from the Office for National Statistics in the UK) are used to identify all deaths where a specific analgesic was mentioned as the cause or a contributing factor.
- Study Population: All individuals who were prescribed the analgesics of interest within a specific geographical area and time frame.
- Exposure: The number of prescriptions issued for each drug.
- Outcome: The number of deaths recorded from overdose (intentional or accidental) involving each drug.
- Data Analysis:



- The Fatal Toxicity Index (FTI) is calculated for each drug by dividing the number of fatal poisonings by the number of prescriptions (often expressed per million prescriptions).
- Statistical models (e.g., Poisson regression) may be used to compare the FTIs of different drugs while adjusting for potential confounders. The results are often presented as a ratio of FTIs.

#### **Mechanism of Action & Signaling Pathways**

The pharmacological effects of **co-proxamol** are a result of the distinct mechanisms of its two components.

#### **Dextropropoxyphene: Opioid Agonist**

Dextropropoxyphene is a weak opioid that acts as an agonist at the mu ( $\mu$ )-opioid receptors in the central nervous system.[1] This binding mimics the effect of endogenous endorphins, leading to a reduction in the perception of pain. The activation of these G-protein coupled receptors inhibits adenylate cyclase, which in turn reduces intracellular cAMP levels, closes N-type voltage-gated calcium channels, and opens calcium-dependent inwardly rectifying potassium channels.[1] This leads to hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals.[1]



Click to download full resolution via product page



Caption: Dextropropoxyphene's mechanism via µ-opioid receptor agonism.

#### **Paracetamol: A Complex Mechanism**

The exact mechanism of paracetamol (acetaminophen) is not fully elucidated but is understood to be multifactorial, acting primarily within the central nervous system. It is a weak inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, in the CNS, which reduces prostaglandin synthesis.[1] Other proposed mechanisms include the modulation of the endogenous cannabinoid system via its metabolite AM404, and interaction with serotonergic descending inhibitory pain pathways.[9]



Click to download full resolution via product page

Caption: Proposed multi-pathway mechanism of action for Paracetamol.



## Logical Workflow: Comparative Toxicity Assessment

The decision to withdraw **co-proxamol** was heavily based on observational data. The following diagram illustrates the logical workflow for a study comparing the fatal toxicity of different analysesics.





Click to download full resolution via product page

Caption: Workflow for an observational study on analgesic fatal toxicity.

#### **Conclusion and Future Perspective**

The history of **co-proxamol** serves as a critical case study in pharmacovigilance and the dynamic nature of risk-benefit assessment. The initial benefit perceived for patients with mild to moderate pain was ultimately overshadowed by robust evidence of its limited additional efficacy over paracetamol alone and its unacceptably high toxicity in overdose.[4][5][6] Data clearly demonstrated that the addition of dextropropoxyphene introduced a significant risk of fatal overdose for a negligible therapeutic gain.[6][8] The successful withdrawal of **co-proxamol** in the UK, which led to a significant reduction in drug-related suicides without a compensatory increase in deaths from other analgesics, underscores the importance of post-market surveillance and regulatory action in protecting public health.[10] For drug development professionals, this case highlights the imperative to demonstrate not only the efficacy of individual components in a combination product but also a favorable safety profile of the combination itself, particularly concerning overdose toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. londonpainclinic.com [londonpainclinic.com]
- 2. Dextropropoxyphene Wikipedia [en.wikipedia.org]
- 3. Systematic overview of co-proxamol to assess analgesic effects of addition of dextropropoxyphene to paracetamol Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kentandmedwayformulary.nhs.uk [kentandmedwayformulary.nhs.uk]
- 5. best.barnsleyccq.nhs.uk [best.barnsleyccq.nhs.uk]



- 6. Systematic overview of co-proxamol to assess analgesic effects of addition of dextropropoxyphene to paracetamol PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Predictors of fatal and nonfatal overdose after prescription of opioids for chronic pain: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance abuse Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Historical Risk-Benefit Analysis of Co-proxamol: Efficacy vs. Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181980#risk-benefit-analysis-of-co-proxamol-in-historical-context]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com